molecular formula C8H9Cl2NOS B1223532 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide CAS No. 851269-15-3

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide

Cat. No.: B1223532
CAS No.: 851269-15-3
M. Wt: 238.13 g/mol
InChI Key: XTMBJEKDTRNUDZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide is an organic compound with the molecular formula C9H9Cl2NOS It is a derivative of acetamide, featuring a thiophene ring substituted with chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and N-methylacetamide.

    Reaction: The aldehyde group of 5-chlorothiophene-2-carboxaldehyde is reacted with N-methylacetamide in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving thiophene derivatives.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide
  • 5-chlorothiophene-2-carboxaldehyde
  • 2-acetyl-5-chlorothiophene

Comparison

  • 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide : Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
  • 5-chlorothiophene-2-carboxaldehyde : A precursor in the synthesis of the target compound, lacks the acetamide moiety.
  • 2-acetyl-5-chlorothiophene : Contains an acetyl group instead of the acetamide moiety, which may influence its chemical properties and applications.

The uniqueness of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide lies in its specific substitution pattern and the presence of both chlorine and acetamide functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NOS/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBJEKDTRNUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195181
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851269-15-3
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851269-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
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